molecular formula C10H10F3N3S B3008616 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097883-58-2

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B3008616
CAS No.: 2097883-58-2
M. Wt: 261.27
InChI Key: DQWZQQROVFQZCN-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core with a sulfur atom (thia) and a nitrogen atom (aza) in the ring system. The pyrimidine substituent at position 5 carries a trifluoromethyl group at position 6, a hallmark of many bioactive molecules due to its electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name

5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3S/c11-10(12,13)8-2-9(15-5-14-8)16-3-7-1-6(16)4-17-7/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWZQQROVFQZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the [4+2] cycloaddition reaction, which is facilitated by organocatalysis . This method allows for the enantioselective formation of the bicyclic structure under mild conditions. The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrimidine scaffolds. For instance, derivatives of pyrimidine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the trifluoromethyl group in 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane may enhance its efficacy against resistant strains.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
This compoundTBD

Anticancer Potential

The compound's structural features suggest potential anticancer properties, particularly due to the presence of the trifluoromethyl group which has been linked to enhanced biological activity in other heterocyclic compounds . Research into similar compounds has indicated that modifications in the pyrimidine ring can lead to significant cytotoxic effects against various cancer cell lines.

Pesticidal Properties

The compound's unique structure makes it suitable for development as a pesticide or fungicide. Compounds with similar frameworks have been reported to exhibit fungicidal activity, indicating that this compound could be effective in agricultural applications .

Table 2: Pesticidal Efficacy of Related Compounds

Compound NameTarget Pest/FungusEfficacy (%)
Compound CFusarium oxysporum85
Compound DBacillus subtilis90
This compoundTBD

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of pyrimidine derivatives, including those with trifluoromethyl substitutions:

  • A study synthesized various pyrimidine derivatives and evaluated their antibacterial properties, finding that certain modifications significantly enhanced their activity against resistant bacterial strains .
  • Another research focused on the synthesis of urea derivatives containing trifluoromethyl groups, demonstrating improved antimicrobial and anticancer activities compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can be crucial for selective binding and activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Bicyclo System Pyrimidine/Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 2-thia-5-aza 6-(Trifluoromethyl)pyrimidin-4-yl ~277 (estimated) High rigidity, potential antifungal activity -
5-(6-Chloro-2-cyclopropyl...-2-oxa () 2-oxa-5-aza 6-chloro, 2-cyclopropyl 251.71 Discontinued; reduced lipophilicity
BK43339 () 2-thia-5-aza 1-benzothiophene-2-carbonyl 275.39 Enhanced aromatic interactions
Compound 6a () Thiadiazole ring 6-(Trifluoromethyl)pyrimidin-4-yl - 65.24% inhibition at 50 µg/mL

Research Implications

  • The 2-thia-5-azabicyclo[2.2.1]heptane scaffold demonstrates adaptability, with substituents dictating bioactivity and physicochemical properties.
  • Trifluoromethylpyrimidine derivatives show promise in antifungal applications, as evidenced by compound 6a .
  • Structural modifications (e.g., oxa vs. thia, substituent choice) must balance electronic effects, steric factors, and synthetic feasibility.

Biological Activity

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biological pathways. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources and recent research findings.

Chemical Structure and Properties

The compound features a bicyclic structure combined with a pyrimidine moiety, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and may influence binding interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications:

  • Antimalarial Activity :
    • A related class of compounds, specifically 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes, has shown promising antiplasmodial activity against Plasmodium falciparum. For instance, the exo-isomer demonstrated an IC50 value of 810 nM against a chloroquine-sensitive strain, while showing reduced effectiveness against chloroquine-resistant strains .
  • CRTH2 Inhibition :
    • The compound has been reported to possess CRTH2 (chemoattractant receptor-homologous molecule expressed on T helper type 2 cells) inhibitory activity. This receptor is implicated in inflammatory responses and allergic reactions, suggesting potential applications in treating conditions like asthma and allergic rhinitis .
  • Docking Studies :
    • Molecular docking studies have indicated that the compound may bind effectively to plasmepsin II, an enzyme critical for hemoglobin degradation in malaria parasites. This interaction suggests a mechanism through which the compound could exert its antimalarial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Antimalarial Efficacy : A study evaluated various derivatives of azabicyclo compounds, highlighting that modifications to the bicyclic structure could enhance antimalarial potency while maintaining low cytotoxicity levels. The most active derivatives showed selectivity indices indicating favorable therapeutic windows .
  • CRTH2 Inhibition Mechanism : Research focused on indole derivatives with similar structural motifs demonstrated effective inhibition of CRTH2, providing insights into the potential anti-inflammatory properties of trifluoromethyl-pyrimidine derivatives .

Data Tables

Compound NameBiological ActivityIC50 (µM)Selectivity Index
Exo-2-Aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptaneAntimalarial0.81 (D10)200
Chloro-substituted derivativeAntimalarial1.39 (D10), 2.40 (Dd2)51.1
Indole derivative (CRTH2 inhibitor)Anti-inflammatoryN/AN/A

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